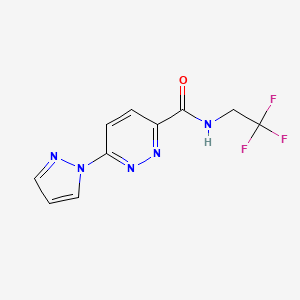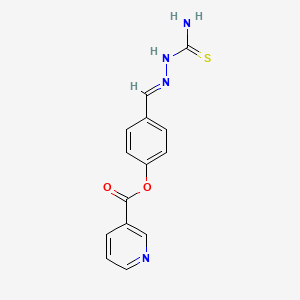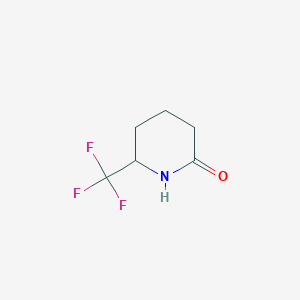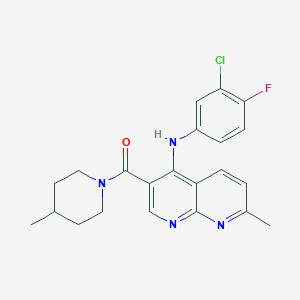![molecular formula C21H21ClN2O5 B3017233 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851403-60-6](/img/structure/B3017233.png)
5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide, is a structurally complex molecule that may have potential biological activities, similar to other compounds with related structures. For instance, a compound with a somewhat similar structure, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and shown to possess marked inhibition against various human cancer cell lines, indicating promising anticancer activity . Another related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, exhibits antiemetic and parasympathomimetic activity . These findings suggest that the compound of interest could also have significant pharmacological properties.
Synthesis Analysis
Although the specific synthesis of this compound is not detailed in the provided papers, the synthesis of structurally related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with appropriate amines . The synthesis process is likely to be complex and require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and optimized using density functional theory (DFT). For example, the crystal structure of a related compound was found to belong to the tetragonal system, and the geometric bond lengths and angles obtained from DFT calculations were in good agreement with X-ray diffraction values . This suggests that a similar approach could be used to analyze the molecular structure of the compound of interest.
Chemical Reactions Analysis
The related compounds have been shown to interact with biological targets, as evidenced by their biological activities. For instance, molecular docking studies revealed that a related compound may exhibit activity by inhibiting a specific protein structure . This implies that the compound of interest may also undergo chemical reactions with biological macromolecules, which could be the basis for its potential pharmacological effects.
Physical and Chemical Properties Analysis
Physical and chemical properties such as density, refractive index, molar refractivity, and polarizability have been studied for a related antiemetic drug. These properties were found to have a linear relationship with drug concentration and were influenced by the presence of electrolytes in the solution . Such properties are crucial for understanding the drug's behavior in biological systems and could be similarly important for the compound of interest.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Research on compounds structurally related to 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide has focused on their synthesis and potential as intermediates in organic chemistry. For instance, the use of Cp*Rh(III) catalysis has been explored for annulation of N-methoxybenzamide derivatives, leading to the production of 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates good functional group tolerance and yields a variety of potentially pharmacologically active compounds (Xiong et al., 2018).
Large-Scale Synthesis
Efficient, large-scale synthetic processes have been developed for related compounds, highlighting the industrial and pharmaceutical relevance of these chemical frameworks. A notable example includes the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a compound that serves as an important intermediate for the creation of pharmaceutically active molecules (Bänziger et al., 2000).
Metabolite Synthesis
The synthesis of metabolites from complex organic molecules is another area of focus. For example, efficient synthesis routes have been developed for metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the intricate steps required to produce specific metabolites for further study (Mizuno et al., 2006).
Co-crystal Formation
Research into the co-crystal formation of quinoline derivatives with amide bonds has provided insights into the structural properties and potential pharmaceutical applications of these compounds. Studies have focused on understanding how these co-crystals can be used to enhance the stability, solubility, or bioavailability of drug compounds (Karmakar et al., 2009).
Novel Compounds Synthesis
The creation of novel compounds through the manipulation of quinoline derivatives is a key area of research. Techniques such as photocyclization and chlorination have been employed to generate new molecular structures with potential therapeutic value. These methods illustrate the versatility of quinoline derivatives as building blocks in medicinal chemistry (Bremner et al., 1989).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-16-6-7-18(29-3)19-14(16)10-12(20(25)24-19)8-9-23-21(26)15-11-13(22)4-5-17(15)28-2/h4-7,10-11H,8-9H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRKCYIXUOIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)




![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

